

# The Role of Voxtalisib in Inhibiting DNA-PK Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Voxtalisib** (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor targeting multiple key enzymes in cellular signaling pathways critical for cancer cell growth, proliferation, and survival.[1] While primarily recognized as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), **Voxtalisib** also demonstrates significant inhibitory activity against the DNA-dependent protein kinase (DNA-PK).[2][3][4] This technical guide provides an in-depth analysis of **Voxtalisib**'s role in inhibiting DNA-PK, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

## Quantitative Inhibitory Profile of Voxtalisib

**Voxtalisib** exhibits a multi-targeted profile, inhibiting class I PI3K isoforms, mTOR, and the PI3K-related kinase, DNA-PK. Its inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The compound acts as an ATP-competitive inhibitor.[4][5]



| Target Enzyme             | Isoform/Complex | IC50 (nM) | Reference |
|---------------------------|-----------------|-----------|-----------|
| DNA-PK                    | -               | 150       | [2][3][4] |
| PI3K                      | p110α           | 39        | [2][3][4] |
| PI3K                      | p110β           | 110-113   | [2][3][4] |
| PI3K                      | р110у           | 9         | [2][3][4] |
| PI3K                      | p110δ           | 43        | [2][3][4] |
| mTOR                      | mTORC1          | 160       | [2][4]    |
| mTOR                      | mTORC2          | 910       | [2][4]    |
| VPS34 (Class III<br>PI3K) | -               | ~9100     | [2][4]    |

## Mechanism of DNA-PK Inhibition The DNA-PK Signaling Pathway in DNA Repair

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6] DSBs are highly cytotoxic lesions that can be induced by ionizing radiation or chemotherapeutic agents. The activation of DNA-PK is essential for the cell's ability to repair this damage and survive.[7] Inhibition of DNA-PK can therefore sensitize cancer cells to DNA-damaging therapies.[6]

The process begins when a DSB occurs. The Ku70/80 heterodimer recognizes and binds to the broken DNA ends, recruiting the catalytic subunit, DNA-PKcs. This forms the active DNA-PK complex, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ligation of the broken ends.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Voxtalisib - Wikipedia [en.wikipedia.org]



- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- To cite this document: BenchChem. [The Role of Voxtalisib in Inhibiting DNA-PK Activity: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1684596#the-role-of-voxtalisib-in-inhibiting-dna-pk-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com